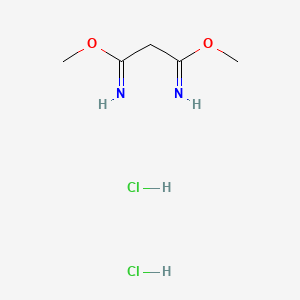

![molecular formula C5H11N3O2S B1315468 Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester CAS No. 53065-50-2](/img/structure/B1315468.png)

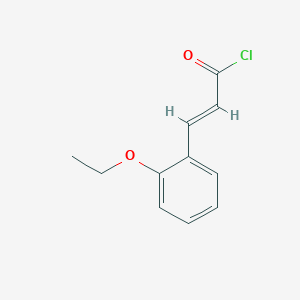

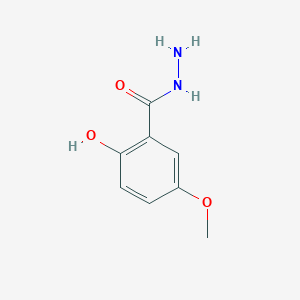

Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, it’s important to note that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .Aplicaciones Científicas De Investigación

Application in Food Safety and Fermented Beverages

Summary of the Application

Ethyl carbamate (EC), also known as urethane, is a natural by-product in the production of fermented food and alcoholic beverages . It is carcinogenic and genotoxic, posing a significant food safety concern . The compound “Ethyl N-(methylcarbamothioylamino)carbamate” is related to EC and is studied for its potential to degrade EC and enhance the flavor profile of fermented beverages .

Methods of Application or Experimental Procedures

In one study, a strain of Clavispora lusitaniae with a strong EC degradation ability was isolated from Daqu, a fermentation starter rich in microorganisms, by using EC as the sole nitrogen source . When 2.5 g/L of EC was added to the fermentation medium, the strain decomposed 47.69% of ethyl carbamate after five days of fermentation .

Results or Outcomes

The strain was found to have the ability to produce aroma and ester, and the esterification power reached 30.78 mg/ (g·100 h) . When the strain was added to rice wine fermentation, the EC content decreased by 41.82%, and flavor substances such as ethyl acetate and β-phenylethanol were added . The EC degradation rate of the immobilized crude enzyme in the finished yellow rice wine reached 31.01%, and the flavor substances of yellow rice wine were not affected .

Application in Drug Design and Medicinal Chemistry

Summary of the Application

Carbamate-bearing molecules, including “Ethyl N-(methylcarbamothioylamino)carbamate”, play an important role in modern drug discovery and medicinal chemistry . They are structurally related to amide-ester hybrid features and generally display very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Methods of Application or Experimental Procedures

The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .

Results or Outcomes

The unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Application in Agricultural Chemicals

Summary of the Application

Carbamate derivatives, including “Ethyl N-(methylcarbamothioylamino)carbamate”, are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides .

Methods of Application or Experimental Procedures

These compounds are used in the agricultural industry due to their effectiveness in controlling pests and diseases .

Results or Outcomes

The use of carbamates in agricultural chemicals has contributed to increased crop yields and food production .

Propiedades

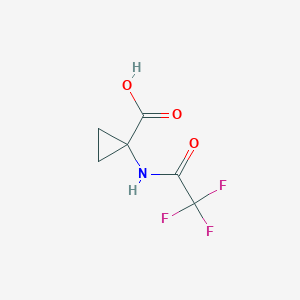

IUPAC Name |

ethyl N-(methylcarbamothioylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKDONBYFRNJST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=S)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497479 |

Source

|

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-(methylcarbamothioylamino)carbamate | |

CAS RN |

53065-50-2 |

Source

|

| Record name | Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

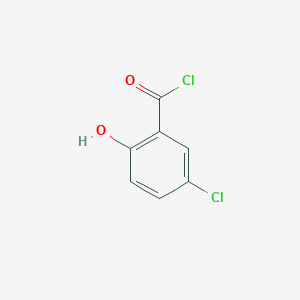

![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)